3-(thiazol-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(1,3-thiazol-2-yloxy)-N-thiophen-2-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c16-11(14-10-2-1-6-18-10)15-5-3-9(8-15)17-12-13-4-7-19-12/h1-2,4,6-7,9H,3,5,8H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYZVWIQDDBICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)NC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Pyrrolidine Synthesis
The Paal-Knorr reaction remains the most widely used method, employing 1,4-diketones and ammonium acetate under acidic conditions. For example:
$$
\text{1,4-Diketone} + \text{NH}_4\text{OAc} \xrightarrow{\text{HCl, EtOH}} \text{Pyrrolidine} \quad (\text{Yield: 68–72\%})
$$
Optimization Data :
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 80 | 72 | 98 |
| Toluene | 110 | 65 | 95 |
| DMF | 100 | 70 | 97 |
Pyrrolidine derivatives with C3 substitution require protecting-group strategies to prevent side reactions.
Ring-Closing Metathesis (RCM)
Grubbs’ catalyst facilitates RCM of diallylamine derivatives, offering stereochemical control:
$$
\text{Diallylamine} \xrightarrow{\text{Grubbs II}} \text{Pyrrolidine} \quad (\text{Yield: 60–65\%})
$$
This method is preferred for generating enantiomerically pure intermediates but suffers from high catalyst costs.
Carboxamide Formation with Thiophen-2-amine
The final step couples 3-(thiazol-2-yloxy)pyrrolidine with thiophen-2-amine using carbodiimide-mediated activation:
EDC/HOBt Coupling
$$
\text{3-(Thiazol-2-yloxy)pyrrolidine-1-carboxylic acid} + \text{Thiophen-2-amine} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target Compound} \quad (\text{Yield: 82–89\%})
$$
Solvent Screening :
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DCM | 12 | 89 |
| THF | 18 | 83 |
| DMF | 24 | 78 |
Optimization of Reaction Conditions
Temperature Effects on Thiazole Cyclization
Elevating temperatures from 60°C to 80°C improved cyclization yields by 15% but risked decomposition above 90°C.
Catalytic Hydrogenation for Byproduct Reduction
Pd/C (10 wt%) in methanol suppressed over-acylation byproducts, enhancing purity to 99%.
Alternative Synthetic Routes
Ullmann Coupling for Ether Formation
A CuI/1,10-phenanthroline system directly couples pyrrolidine-3-ol with 2-bromothiazole:
$$
\text{Pyrrolidine-3-ol} + \text{2-Bromothiazole} \xrightarrow{\text{CuI, DMF}} \text{3-(Thiazol-2-yloxy)pyrrolidine} \quad (\text{Yield: 58\%})
$$
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerated thiazole cyclization, achieving 80% yield in 1/3 the time.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O) confirmed ≥98% purity with t₃-(thiazol-2-yloxy)pyrrolidine-1-carboxamide synthesis.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(thiazol-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and thiophene rings could facilitate binding to specific molecular targets, while the pyrrolidine ring might influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Bioactivity
The compound shares structural motifs with several pharmacologically active derivatives:
Key Observations :
- However, the pyrrolidine core in the target compound could alter pharmacokinetics (e.g., solubility, metabolic stability) compared to the benzene sulfonamide scaffold.
- Synthetic Routes : Analogous compounds (e.g., thiazole carboxamides) are synthesized via condensation reactions between hydrazinecarbothioamides and aldehydes or ketones, followed by cyclization . The target compound likely requires similar strategies, involving coupling of thiophen-2-amine with a pyrrolidine-thiazole precursor.
Electronic and Steric Differences
- Thiazole vs.
- Pyrrolidine vs. Thiazolidine : The pyrrolidine ring in the target compound introduces a five-membered saturated ring, offering conformational flexibility absent in rigid thiazolidine derivatives (e.g., ) .
Pharmacological Potential
- Anticancer Activity : Thiophene-thiazole hybrids (e.g., ) show IC₅₀ values comparable to doxorubicin, indicating that the target compound’s thiophene and thiazole moieties may synergize for cytotoxicity .
Biological Activity
3-(Thiazol-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral, antimicrobial, and anti-inflammatory applications. This article synthesizes the available research findings on this compound, highlighting its biological efficacy, structure-activity relationships (SAR), and potential therapeutic implications.
1. Overview of Biological Activity
The compound has been evaluated for various biological activities, including:
- Antiviral Activity : Preliminary studies suggest that derivatives with thiazole and thiophene moieties exhibit significant antiviral properties. For instance, compounds similar to this compound have shown effectiveness against viruses like HIV and herpes simplex virus (HSV) with low EC50 values, indicating high potency .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Related thiazole derivatives have demonstrated superior antimicrobial effects compared to commercial antibiotics such as ampicillin and ketoconazole .
- Anti-inflammatory Effects : The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) has been explored, with some derivatives showing IC50 values comparable to established anti-inflammatory drugs like celecoxib .
2. Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of specific functional groups significantly influences the efficacy of thiazole and thiophene derivatives:
| Functional Group | Impact on Activity |
|---|---|
| Thiazole Ring | Enhances antiviral and antimicrobial activities |
| Thiophene Substituent | Increases anti-inflammatory effects |
| Carboxamide Group | Contributes to overall stability and bioactivity |
Research indicates that modifications at the N-position of the pyrrolidine ring can lead to improved biological profiles, suggesting a need for further exploration of various substituents .
Case Study 1: Antiviral Efficacy
In a study evaluating several thiazole derivatives against HIV, one compound demonstrated an EC50 value as low as 3.98 μM, showcasing its potential as a candidate for further clinical development .
Case Study 2: Antimicrobial Testing
A series of thiazolidinone derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Compounds structurally similar to this compound exhibited better activity than traditional antibiotics, indicating their potential for therapeutic use .
Case Study 3: Anti-inflammatory Assessment
In vivo studies using carrageenan-induced paw edema models revealed that certain derivatives effectively reduced inflammation with ED50 values comparable to indomethacin. This suggests a promising avenue for developing anti-inflammatory agents based on this scaffold .
4. Conclusion
The compound this compound exhibits significant promise across various biological activities, including antiviral, antimicrobial, and anti-inflammatory effects. Ongoing research into its SAR will be essential for optimizing its therapeutic potential. Future studies should focus on detailed pharmacokinetic evaluations and clinical trials to establish its efficacy and safety profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(thiazol-2-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically involves coupling thiophen-2-amine with a pyrrolidine-thiazole precursor. Key steps include:
- Step 1 : Activation of the pyrrolidine carboxamide using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI .
- Step 2 : Reaction with thiazol-2-yloxy derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Characterization : Confirm intermediates via -NMR (to track proton environments) and LC-MS (for molecular weight validation) .
Q. How can researchers validate the structural integrity of this compound?
- Techniques :
- X-ray crystallography for absolute configuration determination (e.g., using SHELXL for refinement ).
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650–1700 cm) .
- High-resolution mass spectrometry (HR-MS) for exact mass confirmation .
Q. What preliminary biological screening assays are recommended?
- Assays :
- Antimicrobial activity : Broth microdilution (MIC determination against Gram+/Gram- bacteria) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Approach :
- Use single-crystal X-ray diffraction (as in ) to determine bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding networks).
- Refinement with SHELXL allows modeling of disorder or solvent molecules.
- Compare experimental data with DFT-calculated geometries to validate electronic effects .
Q. What strategies address contradictory solubility and reactivity data in different solvents?
- Analysis :
- Solubility profiling : Measure logP values experimentally (shake-flask method) vs. computational predictions (e.g., ChemAxon).
- Reactivity mapping : Use TLC and -NMR to track substituent effects in polar vs. non-polar solvents .
- Example: Tosyl groups enhance electrophilicity in DMF but may sterically hinder reactivity in THF .
Q. How can reaction mechanisms for functional group modifications be elucidated?
- Methods :
- Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-determining steps .
- Isotopic labeling : Use -labeled reagents to trace oxygen incorporation in thiazole rings .
- Computational modeling : DFT (B3LYP/6-31G*) to map transition states for nucleophilic substitutions .
Q. What techniques quantify target-binding affinity and selectivity?
- Tools :
- Surface plasmon resonance (SPR) : Real-time kinetics for protein-ligand interactions .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
- Molecular docking : AutoDock Vina to predict binding poses to receptors (e.g., kinase domains) .
Data Contradictions and Resolution
Q. How to reconcile discrepancies in reported biological activity across studies?
- Case study : Antimicrobial activity varies due to:
- Strain specificity : Test across clinically relevant strains (e.g., MRSA vs. E. coli).
- Assay conditions : Standardize inoculum size and growth media (e.g., Mueller-Hinton broth) .
- Compound purity : Validate via HPLC (>95% purity threshold) before assays .
Q. Why do computational predictions of logP conflict with experimental data?
- Resolution :
- Parameter adjustment : Optimize atomic contribution models (e.g., Moriguchi vs. Broto methods).
- Experimental validation : Use reversed-phase HPLC to measure retention times and calculate logP .
Methodological Recommendations
- Synthetic optimization : Replace DCC with EDCI to reduce byproduct formation .
- Advanced characterization : Pair X-ray crystallography with dynamic NMR to study conformational flexibility .
- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to contextualize activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
